columbianetin
Overview
Description
Columbianetin is a naturally occurring furanocoumarin compound found in various plants, including Angelicae pubescentis radix. It has been widely studied for its diverse biological activities, including anti-inflammatory, analgesic, and antifungal properties .
Mechanism of Action
Target of Action
Columbianetin, a major active compound of radix angelicae pubescentis, has been shown to target various biological processes. It has been found to inhibit platelet aggregation, lipid peroxidation, histamine release , and serum and glucocorticoid-induced protein kinase 1 (SGK1) expression . These targets play crucial roles in inflammation, apoptosis, and autophagy, which are key processes in the treatment of diseases such as rheumatoid arthritis .
Mode of Action
This compound interacts with its targets to bring about significant changes in cellular processes. For instance, it inhibits SGK1 expression, which in turn activates autophagy in chondrocytes . This interaction reduces inflammation and apoptosis in chondrocytes, thereby alleviating symptoms of osteoarthritis .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to down-regulate the expression of phosphorylated JAK2, STAT3, MAPK, and NF-κB in related signaling pathways . These pathways are involved in inflammation, apoptosis, and autophagy, which are key processes in the treatment of diseases such as osteoarthritis .
Pharmacokinetics
This compound acetate, a metabolite of this compound, is rapidly and widely distributed in rats and eliminated rapidly from plasma . It can be metabolized into this compound in vivo . The absolute bioavailability of pure this compound acetate is 7.0 ± 4.3% . Other co-existing ingredients in the APR extract could increase the concentration of its metabolite this compound in plasma, and this was caused by this compound-β-D-glucopyranoside . This compound acetate is mainly excreted in the feces .
Result of Action
The molecular and cellular effects of this compound’s action are significant. It has been found to reduce inflammation triggered by lipopolysaccharides (LPS), evidenced by reduced levels of TNF-α, IL-6, and IL-1β . Cell apoptosis was attenuated following this compound treatment in ATDC5 cells exposed to LPS, accompanied by upregulated Bcl-2 expression and downregulated Bax and cleaved caspase 3 expression . In addition, this compound elevated Beclin1 and LC3II/LC3I expression but decreased p62 expression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, exposure to air and water pollution can stimulate furanocoumarin biosynthesis, a process in which this compound is involved . .
Biochemical Analysis
Biochemical Properties
Columbianetin interacts with various enzymes and proteins. It has been found to act as a mechanism-based inhibitor of P450 enzymes . Additionally, it is involved in the synthesis of furanocoumarins, a major class of phytoalexins derived from umbelliferone .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been found to alleviate inflammation and apoptosis in chondrocytes . It does this by activating autophagy and inhibiting the expression of serum and glucocorticoid-induced protein kinase 1 (SGK1) .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been found to down-regulate the expression of Meiotic nuclear divisions 1 (MND1), thereby inhibiting the development of pancreatic cancer cells . It also inhibits the activation of the Wnt/β-catenin signaling pathway, which plays a crucial role in regulating cellular processes .
Temporal Effects in Laboratory Settings
This compound acetate, a derivative of this compound, has been found to be rapidly and widely distributed in rats and eliminated rapidly from plasma . This suggests that this compound may have similar temporal effects.
Metabolic Pathways
This compound acetate can be metabolized into this compound in vivo . Other co-existing ingredients in the APR extract could increase the concentration of its metabolite this compound in plasma, which is caused by this compound-β-D-glucopyranoside .
Transport and Distribution
This compound acetate is rapidly and widely distributed in rats
Preparation Methods
Synthetic Routes and Reaction Conditions
Columbianetin can be synthesized through various methods. One common approach involves the extraction from natural sources such as Angelicae pubescentis radix. The extraction process typically involves the use of solvents like methanol or ethanol to isolate the compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale extraction from plant materials. The process includes drying, grinding, and solvent extraction, followed by purification using techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Columbianetin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: This compound can undergo substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various reagents, including halogens and acids, can facilitate substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
Columbianetin has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for method development and validation.
Biology: Studied for its role in plant defense mechanisms and as a phytoalexin.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases, rheumatoid arthritis, and as an analgesic
Industry: Utilized in the development of natural antifungal and anti-inflammatory agents.
Comparison with Similar Compounds
Columbianetin is unique among furanocoumarins due to its specific biological activities and molecular structure. Similar compounds include:
Columbianadin: Another furanocoumarin with similar anti-inflammatory and analgesic properties.
Marmesin: A linear furanocoumarin with different biological activities.
Imperatorin: Known for its antifungal and anti-inflammatory effects.
This compound stands out due to its potent anti-inflammatory and analgesic effects, making it a valuable compound for further research and potential therapeutic applications .
Properties
IUPAC Name |
(8S)-8-(2-hydroxypropan-2-yl)-8,9-dihydrofuro[2,3-h]chromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-14(2,16)11-7-9-10(17-11)5-3-8-4-6-12(15)18-13(8)9/h3-6,11,16H,7H2,1-2H3/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAQEMCYCSSHJG-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CC2=C(O1)C=CC3=C2OC(=O)C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H]1CC2=C(O1)C=CC3=C2OC(=O)C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401316498 | |
Record name | (+)-Columbianetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401316498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3804-70-4 | |
Record name | (+)-Columbianetin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3804-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Furo(2,3-h)-1-benzopyran-2-one, 8,9-dihydro-8-(1-hydroxy-1-methylethyl)-, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003804704 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-Columbianetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401316498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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